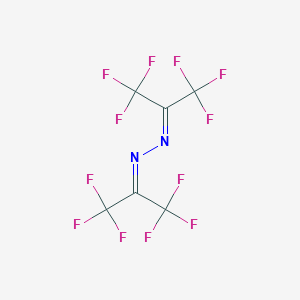

Hexafluoroacetone azine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,3,3-hexafluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylideneamino)propan-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12N2/c7-3(8,9)1(4(10,11)12)19-20-2(5(13,14)15)6(16,17)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLJMGDRBNZIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NN=C(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408129 | |

| Record name | Hexafluoroacetone azine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1619-84-7 | |

| Record name | Hexafluoroacetone azine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexafluoroacetone azine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Hexafluoroacetone Azine Synthesis & Characterization

The following technical guide details the synthesis, characterization, and application of Hexafluoroacetone Azine (Bis(trifluoromethyl)ketazine) . This document is structured for researchers requiring high-purity fluorinated building blocks for drug discovery and advanced materials.

Executive Summary

This compound (CAS: 1619-84-7 ) is a versatile fluorinated building block used primarily as a 1,3-dipole precursor in the synthesis of trifluoromethylated heterocycles.[1] Unlike non-fluorinated ketazines, its synthesis is complicated by the thermodynamic stability of hexafluoroacetone (HFA) hydrates and hemiaminals. This guide provides a robust protocol for overcoming these thermodynamic sinks to isolate the anhydrous azine, alongside critical characterization data for quality control.

Chemical Identity & Physical Properties[2]

| Property | Data | Note |

| IUPAC Name | 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-imine | |

| Common Name | This compound; Bis(trifluoromethyl)ketazine | |

| Formula | C₆F₁₂N₂ | |

| MW | 328.06 g/mol | |

| Boiling Point | 67–68 °C | Atmospheric pressure |

| Density | 1.439 g/mL | at 25 °C |

| Appearance | Clear, colorless liquid | Volatile |

| Solubility | Soluble in organic solvents (CH₂Cl₂, THF, Et₂O) | Hydrolyzes slowly in water |

Synthesis Strategy & Mechanism

The Thermodynamic Challenge

The reaction between hexafluoroacetone (HFA) and hydrazine is not a simple condensation. HFA is highly electrophilic and forms a stable hydrate (

To drive the reaction to the bis-substituted azine, a strong dehydrating agent (e.g.,

Reaction Pathway Diagram

The following diagram illustrates the stepwise conversion from HFA to the Azine, highlighting the critical dehydration step.

Figure 1: Stepwise condensation pathway.[2] Note that the second condensation (Hydrazone

Detailed Experimental Protocol

Safety Warning: Hexafluoroacetone is a highly toxic gas (LC50 ~900 ppm). Hydrazine is a known carcinogen and unstable. All operations must be performed in a functioning fume hood with appropriate PPE (gloves, goggles, face shield).

Reagents[2][6]

-

Hexafluoroacetone (HFA): Gas cylinder or HFA sesquihydrate (liquid).

-

Hydrazine Hydrate: 80-100% grade.

-

Phosphorus Pentoxide (

): Dehydrating agent. -

Solvent: Anhydrous diethyl ether or methylene chloride.

Step-by-Step Procedure

-

Preparation of Hydrazone Intermediate:

-

In a 3-neck round-bottom flask equipped with a dry ice condenser and dropping funnel, place Hydrazine Hydrate (1.0 eq).

-

Cool the flask to 0 °C.

-

Slowly introduce Hexafluoroacetone (2.0 - 2.2 eq). If using gas, bubble slowly; if using sesquihydrate, add dropwise.

-

Observation: The reaction is exothermic.[3] A white solid or viscous oil (the hemiaminal/hydrazone mixture) will form.

-

Stir at room temperature for 2 hours.

-

-

Dehydration to Azine:

-

Add Phosphorus Pentoxide (

) (excess, approx. 2-3 eq by weight relative to water content) to the reaction mixture. -

Note: This step is crucial to break the stable hemiaminal and drive the equilibrium toward the azine.

-

Heat the mixture to reflux (approx. 60-80 °C depending on solvent/neat conditions) for 4–6 hours.

-

-

Isolation:

-

Equip the flask for distillation.[3]

-

Distill the product directly from the reaction mixture.

-

Collect the fraction boiling at 67–68 °C .

-

Yield: Typical yields range from 60–80%.

-

-

Purification:

-

If the product contains traces of water or hydrazone, re-distill over a small amount of

.

-

Characterization Standards

Validating the identity of this compound requires specific spectroscopic markers.

Nuclear Magnetic Resonance (NMR)

-

F NMR (376 MHz, CDCl

- -70.0 to -74.0 ppm (Singlet).

-

Note: The shift is distinct from HFA hydrate (-84 ppm) and HFA anhydrous (-78 ppm). The presence of a single sharp peak confirms the symmetry of the azine structure.

-

C NMR:

-

~150 ppm (Septet,

-

~120 ppm (Quartet,

-

~150 ppm (Septet,

Infrared Spectroscopy (FT-IR)

-

C=N Stretch: Strong absorption at 1630–1650 cm⁻¹ .

-

C-F Stretch: Broad, intense bands in the 1100–1300 cm⁻¹ region.

-

Absence of O-H/N-H: A clean spectrum should show no broad bands above 3000 cm⁻¹, indicating successful dehydration.

Applications in Drug Development

This compound serves as a "masked" 1,3-dipole, enabling the rapid construction of trifluoromethylated heterocycles via Criss-Cross Cycloaddition .

Criss-Cross Cycloaddition Pathway

This reaction allows for the simultaneous formation of two heterocyclic rings, often used to create rigid, fluorinated scaffolds for pharmaceutical leads.

Figure 2: The "Criss-Cross" cycloaddition mechanism typically yields fused bicyclic structures (e.g., 1,5-diazabicyclo[3.3.0]octanes).[4]

Key Utility

-

Bioisosteres: Introduction of gem-difluoro or bis-trifluoromethyl groups to modulate metabolic stability (

modulation). -

Polymer Crosslinking: Used as a curing agent for fluoroelastomers (e.g., Viton) to improve thermal and chemical resistance.

References

-

Middleton, W. J. "Hexafluoroacetone and Derivatives."[5] Kirk-Othmer Encyclopedia of Chemical Technology. Wiley, 1980.[5]

-

Organic Syntheses. "Hexafluoroacetone." Org.[6] Synth.1965 , 45, 44. (Provides foundational handling for HFA).

-

Burger, K., et al. "Hexafluoroacetone as a Protecting and Activating Reagent." Chem. Rev.2006 , 106, 4728–4746.

-

ChemicalBook. "this compound Properties."

-

NIOSH. "Hexafluoroacetone: IDLH Value Profile."

Sources

- 1. Synthesis of N-(perfluoro-t-butyl)pyrazoles from this compound by trifluoromethyl group migration - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Structure determination of 6,6′-bis(trifluoromethyl)-thia... [degruyterbrill.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

Theoretical Studies on Hexafluoroacetone Azine Reactivity

Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Synthetic Organic Chemists, Drug Discovery Researchers

Executive Summary: The Fluorine Effect in Azine Chemistry

Hexafluoroacetone azine (HFAA), or bis(trifluoromethyl)ketazine, represents a unique class of electron-deficient 1,3-dipole precursors. Unlike non-fluorinated analogues, the presence of six fluorine atoms per isopropylidene unit drastically alters the frontier molecular orbitals (FMOs), inverting standard reactivity patterns.

For drug development professionals, HFAA is not merely a reagent; it is a scaffold for generating trifluoromethylated heterocycles—motifs increasingly prized for metabolic stability and lipophilicity in medicinal chemistry. This guide dissects the theoretical underpinnings of HFAA reactivity, focusing on the criss-cross cycloaddition manifold and the azomethine imine intermediate.

Theoretical Framework & Computational Methodology

To accurately model HFAA reactivity, one must account for the strong electron-withdrawing nature of the trifluoromethyl groups and the potential for dispersion interactions in the transition states.

Recommended Level of Theory

Standard B3LYP calculations often fail to accurately predict barrier heights in fluorinated cycloadditions due to poor description of dispersion forces and medium-range correlation.

| Component | Recommendation | Rationale |

| Functional | M06-2X or wB97X-D | Essential for capturing dispersion interactions in |

| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are critical for describing the lone pairs on nitrogen and fluorine, as well as the anionic character in zwitterionic transition states. |

| Solvation | SMD (Polarizable Continuum) | Implicit solvation (e.g., in CH |

Frontier Molecular Orbital (FMO) Analysis

HFAA reactivity is dominated by Inverse Electron Demand interactions.

-

LUMO(HFAA): Significantly lowered by the inductive effect (-I) of the four -CF

groups. -

HOMO(Dipolarophile): The reaction proceeds fastest with electron-rich alkenes (e.g., vinyl ethers, enamines) or alkynes.

-

Gap Analysis: A narrow

gap suggests a concerted, albeit asynchronous, mechanism.

Mechanistic Pathways: The Criss-Cross Cycloaddition[1][2]

The defining reaction of HFAA is the "criss-cross" cycloaddition. Theoretical studies reveal this is not a simultaneous 2:1 collision but a stepwise cascade involving a discrete, energetic intermediate.

Step 1: The Azomethine Imine Formation

The first equivalent of the dipolarophile attacks one C=N bond of the HFAA.

-

Mechanism: 1,3-Dipolar Cycloaddition (Type I).[1]

-

Transition State (TS1): The HFAA acts as a 4

component (hetero-1,3-diene character) or a masked 1,3-dipole. The CF -

Intermediate: A stable Azomethine Imine (1:1 adduct) is formed.[2] In many theoretical potential energy surfaces (PES), this is a local minimum that can be isolated experimentally at low temperatures.

Step 2: The Second Cycloaddition

The azomethine imine itself is a reactive 1,3-dipole.[1]

-

Mechanism: It reacts with a second equivalent of dipolarophile.

-

Regioselectivity: Controlled by the steric bulk of the -CF

groups and the electronic coefficients of the dipole. -

Product: The fused bicyclic "criss-cross" adduct (1,5-diazabicyclo[3.3.0]octane derivative).[3]

Visualization of the Reaction Pathway

The following diagram illustrates the bifurcation between the Criss-Cross pathway and alternative cycloadditions (e.g., with Quadricyclane).

Caption: Reaction manifold of this compound showing the stepwise formation of the Criss-Cross adduct via the Azomethine Imine intermediate.[2]

Experimental Validation & Spectroscopic Signatures[5]

Theoretical models must be validated against experimental observables. For HFAA,

NMR Diagnostics

-

Reactant (HFAA): Single signal (approx. -70 ppm) indicating magnetic equivalence of all CF

groups (dynamic equilibrium). -

Intermediate (Azomethine Imine): Splitting of the CF

signal. The loss of symmetry in the 1:1 adduct results in two or more distinct -

Product (Criss-Cross): Further complexity in the splitting pattern depending on the stereochemistry (cis/trans fused rings).

Kinetic Isotope Effects (KIE)

Theoretical calculations of KIEs (using vibrational frequency analysis) often confirm the concerted but asynchronous nature of the bond formation in TS1. A significant secondary deuterium KIE on the dipolarophile supports the change in hybridization from sp

Applications in Drug Development

The theoretical understanding of HFAA reactivity allows for the rational design of fluorinated scaffolds:

-

Bioisosteres: The gem-bis(trifluoromethyl) group is a metabolically stable lipophilic spacer.

-

Pyrazolidine Synthesis: By controlling the stoichiometry (stopping at the Azomethine Imine), researchers can access pyrazolidine derivatives which are precursors to bioactive hydrazines.

-

Cycloaddition with Alkynes: Reaction with acetylenes yields dihydropyrazoles, which can be aromatized to pyrazoles—a privilege structure in kinase inhibitors.

References

-

Burger, K., et al. (2005). Criss-Cross Cycloaddition Reactions with this compound.[3][2][1][4] Mechanism and Some Synthetic Applications. Semantic Scholar. Link

-

Barlow, M. G., Suliman, N. N., & Tipping, A. E. (1992). Novel cycloadducts from the reactions of... This compound... with quadricyclane. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][4][5][6] Past and Future. Angewandte Chemie International Edition. Link

-

Gallegos, M., et al. (2014). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of Molecular Modeling. Link

Sources

- 1. Novel cycloadducts from the reactions of 2,5-dichloro-1,1,1,6,6,6-hexafluoro-3,4-diazahexa-2,4-diene, this compound and the azomethine imide, 2-hexafluoroisopropylidene-3-methyl-3-phenyl-5,5-bis(trifiuoromethyl)-tetrahydropyrazol-2-ium-1-ide with quadricyclane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Novel cycloadducts from the reactions of 2,5-dichloro-1,1,1,6,6,6-hexafluoro-3,4-diazahexa-2,4-diene, this compound and the azomethine imide, 2-hexafluoroisopropylidene-3-methyl-3-phenyl-5,5-bis(trifiuoromethyl)-tetrahydropyrazol-2-ium-1-ide with quadricyclane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Novel cycloadducts from the reactions of 2,5-dichloro-1,1,1,6,6,6-hexafluoro-3,4-diazahexa-2,4-diene, this compound and the azomethine imide, 2-hexafluoroisopropylidene-3-methyl-3-phenyl-5,5-bis(trifiuoromethyl)-tetrahydropyrazol-2-ium-1-ide with quadricyclane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

Hexafluoroacetone Azine: Solubility Profile & Solvent Compatibility Guide

This guide details the solubility profile, solvent compatibility, and handling protocols for Hexafluoroacetone azine (HFAA), a critical fluorinated building block.

Part 1: Executive Summary & Physicochemical Context

This compound (HFAA), also known as Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]hydrazine (CAS: 1619-84-7), is a volatile, electron-deficient liquid used primarily as a precursor for bis(trifluoromethyl)carbene and in 1,3-dipolar cycloadditions.

Its solubility behavior is governed by two opposing factors:

-

Fluorophilicity: The twelve fluorine atoms create a "non-stick" electron sheath, making it highly soluble in fluorinated solvents and non-polar organics.

-

Electrophilicity: The

core is highly susceptible to nucleophilic attack, rendering many common polar protic solvents (water, alcohols, amines) chemically incompatible despite potential physical miscibility.

Key Physical Properties

| Property | Value | Implication for Handling |

| Boiling Point | 67–68 °C | High volatility; significant evaporation risk in open vessels. |

| Density | 1.439 g/mL | Forms the lower layer in biphasic aqueous extractions (if stable). |

| Molecular Weight | 328.08 g/mol | Heavy vapor density relative to air. |

| Appearance | Colorless liquid | Visual detection of saturation is difficult; requires titration/NMR. |

Part 2: Solubility & Solvent Compatibility Matrix

The following classification synthesizes empirical reaction data and mechanistic stability. HFAA is physically miscible with almost all organic solvents, but chemical stability dictates the choice.

Recommended Inert Solvents (Green Zone)

These solvents dissolve HFAA without triggering decomposition or side reactions. They are ideal for storage and standard reactions (e.g., cycloadditions).

-

Chlorinated Solvents (Optimal): Dichloromethane (DCM), Chloroform (

), 1,2-Dichloroethane.-

Why: Excellent solubility; low boiling points facilitate removal of solvent alongside volatile HFAA if concentration is needed.

-

-

Aromatic Hydrocarbons: Benzene, Toluene, Benzonitrile.

-

Why: Benzonitrile is the standard solvent for high-temperature carbene generation reactions due to its high boiling point and inertness toward electrophilic radicals.

-

-

Ethers (Anhydrous): Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane.

-

Note: Must be peroxide-free and anhydrous. HFAA is stable in these, but moisture ingress will catalyze hydrolysis.

-

-

Fluorinated Solvents: Trifluorotoluene, Galden®, Fluorinert™.

-

Why: "Like dissolves like." These provide the highest stability and are used for biphasic fluorous synthesis.

-

Reactive/Incompatible Solvents (Red Zone)

HFAA reacts with these solvents, leading to sample degradation or hazardous byproducts.

-

Water: CRITICAL INCOMPATIBILITY.

-

Alcohols (MeOH, EtOH, iPrOH):

-

Amines (Primary/Secondary):

-

DMSO/DMF (Conditional Caution):

Part 3: Visualization of Solvent Logic

The following diagram maps the solubility landscape, distinguishing between physical miscibility and chemical stability.

Figure 1: Solvent compatibility map for HFAA. Green paths indicate safe dissolution; red paths indicate chemical incompatibility.

Part 4: Experimental Protocols

Protocol A: Preparation of Anhydrous HFAA Stock Solution (1.0 M)

Use this protocol to prepare stable stock solutions for cycloaddition or carbene transfer reactions.

Reagents:

-

This compound (Commercial grade, >98%)

-

Dichloromethane (HPLC Grade, dried over

or Molecular Sieves) -

Activated 4Å Molecular Sieves

Workflow:

-

Glassware Prep: Flame-dry a 50 mL volumetric flask and a Schlenk storage tube under Argon flow.

-

Solvent Drying: Ensure DCM is strictly anhydrous. Water content >50 ppm can initiate slow hydrolysis during storage.

-

Weighing:

-

Calculate mass: For 50 mL of 1.0 M solution, required HFAA =

. -

Note: Due to volatility, weigh HFAA rapidly in a capped syringe or closed weighing bottle.

-

-

Dissolution:

-

Inject HFAA into the volumetric flask containing ~30 mL of anhydrous DCM.

-

Swirl gently to mix (Dissolution is endothermic but rapid).

-

Dilute to the mark with DCM.

-

-

Storage: Transfer to the Schlenk tube containing 2-3 granules of activated 4Å molecular sieves. Store at -20°C.

-

Shelf Life: 3-6 months if kept dry and cold.

-

Protocol B: Solvent Exchange for High-Temp Reactions

HFAA is often supplied in transport containers. For reactions >100°C (carbene generation), low-boiling solvents like DCM must be swapped for Benzonitrile.

-

Dissolve the required amount of HFAA in a minimum volume of DCM.

-

Add the reaction solvent (e.g., Benzonitrile or Xylene).

-

Evaporate the DCM under reduced pressure (Rotavap) at 0°C to 10°C (bath temperature).

-

Warning: Do not heat the bath. HFAA (bp 68°C) will co-evaporate with DCM if heated. Rely on the vacuum to remove the volatile DCM selectively.

-

-

The remaining solution is HFAA in the high-boiling solvent.

Part 5: Reaction Pathways & Solvent Influence

The choice of solvent dictates the reaction pathway. In inert solvents at high temperatures, HFAA fragments into carbenes. In polar/reactive solvents, it degrades.

Figure 2: Divergent reaction pathways based on thermal conditions and solvent integrity.

References

-

Preparation of Bis(trifluoromethyl)diazomethane from Hexafluoroacetone Hydrazone. Organic Syntheses, Coll.[5] Vol. 6, p.392 (1988). Link

- Relevance: Establishes Benzonitrile as the standard solvent for HFAA precursor handling and carbene gener

-

This compound reaction with olefins. Journal of the Chemical Society, Perkin Transactions 1, 1974, 2496-2500. Link

- Relevance: Details the thermal decomposition of HFAA in neat or hydrocarbon solvents to form cyclopropanes.

-

Hexafluoroacetone. CAMEO Chemicals, NOAA. Link

- Relevance: Provides safety data on the hydrolysis products (HFA)

-

Unsaturated nitrogen compounds containing fluorine. Journal of the Chemical Society C: Organic, 1970, 1442-1449. Link

- Relevance: Describes the reaction of HFAA with nucleophiles and the necessity of anhydrous conditions.

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Unsaturated nitrogen compounds containing fluorine. Part II. The reactions of this compound with cis- or trans-but-2-ene and cyclohexene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. reddit.com [reddit.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

Hexafluoroacetone Azine: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Unique Profile of a Fluorinated Building Block

Hexafluoroacetone azine, systematically named 1,1,1,3,3,3-hexafluoro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]hydrazone, is a highly fluorinated chemical compound that serves as a valuable and reactive intermediate in synthetic chemistry.[1] Its structure, characterized by two hexafluoroisopropylidene units linked by an azine bridge, imparts unique electronic properties and reactivity, making it a subject of interest for researchers in materials science and drug discovery. The presence of twelve fluorine atoms in a relatively compact molecule results in high stability, low volatility, and strong electron-withdrawing effects, which significantly influence its chemical behavior.[1] This guide provides an in-depth overview of the commercial availability, synthesis, and key applications of this compound, with a particular focus on its potential in the development of novel therapeutics.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling and effective utilization in research and development.

| Property | Value | Reference |

| CAS Number | 1619-84-7 | [2] |

| Molecular Formula | C6F12N2 | [2] |

| Molecular Weight | 328.06 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 67-68 °C | [2] |

| Density | 1.439 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.3 | [2] |

Commercial Availability and Procurement

This compound is available from a number of specialized chemical suppliers. Researchers and drug development professionals can procure this reagent in various quantities, typically ranging from grams to kilograms. It is important to source from reputable suppliers who can provide a certificate of analysis detailing the purity and specifications of the product.

Table of Commercial Suppliers:

| Supplier | Country | Purity/Grades Offered | Notes |

| American Custom Chemicals Corporation | USA | 95.00% | Often available in smaller research quantities.[2] |

| Energy Chemical | China | - | A major supplier with a broad product list.[2] |

| DAYANG CHEM (HANGZHOU) CO.,LTD | China | - | Another significant supplier based in China.[2] |

| CymitQuimica | Spain | - | Provides access to a range of research chemicals.[1] |

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound: A Laboratory-Scale Protocol

The synthesis of this compound is typically achieved through the condensation reaction of hexafluoroacetone with hydrazine hydrate. The high electrophilicity of the carbonyl carbon in hexafluoroacetone, a result of the strong electron-withdrawing trifluoromethyl groups, facilitates its reaction with nucleophiles like hydrazine.[3]

Reaction Mechanism Overview

The synthesis proceeds via a classical nucleophilic addition of hydrazine to the carbonyl group of hexafluoroacetone, followed by dehydration to form the hydrazone. A second equivalent of hexafluoroacetone then reacts with the remaining -NH2 group of the hydrazone, leading to the formation of the symmetrical azine.

Caption: Role of this compound in accessing biologically relevant scaffolds.

Potential in Specific Therapeutic Areas:

-

Antiviral Agents: Many antiviral drugs are nucleoside analogs or heterocyclic compounds. [4]The ability to synthesize novel fluorinated heterocycles from this compound makes it a valuable tool in the search for new antiviral agents.

-

Anticancer Agents: A vast number of anticancer drugs feature heterocyclic cores. [5]The unique substitution patterns and electronic properties of fluorinated heterocycles derived from this compound could lead to the discovery of compounds with novel mechanisms of action or improved selectivity for cancer cells.

-

Anti-inflammatory Drugs: Non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents often contain heterocyclic moieties. [6][7]The development of new fluorinated heterocyclic compounds is an active area of research for identifying next-generation anti-inflammatory therapies.

Conclusion and Future Outlook

This compound is a specialized yet powerful reagent for the synthesis of complex fluorinated molecules. Its commercial availability, coupled with a straightforward synthetic protocol, makes it accessible to researchers in both academic and industrial settings. The true potential of this compound in drug development lies in its ability to serve as a gateway to novel, highly functionalized heterocyclic compounds through cycloaddition chemistry. As the demand for more effective and specific therapeutics continues to grow, the exploration of the chemical space accessible from unique building blocks like this compound will undoubtedly play a crucial role in the future of medicinal chemistry.

References

-

Synthesis and Cytotoxic Activity of Azine Derivatives of 6-Hydroxyxanthanodiene. (2020). ResearchGate. Retrieved from [Link]

-

Synthesis and Cytotoxic Activity of Azine Derivatives of 6-Hydroxyxanthanodiene. (2020). PubMed. Retrieved from [Link]

-

Structure, synthesis and application of azines: A Historical Perspective. (2014). The Royal Society of Chemistry. Retrieved from [Link]

-

Hexafluoroacetone as Protecting and Activating Reagent: New Routes to Amino, Hydroxy, and Mercapto Acids and Their Application for Peptide and Glyco- and Depsipeptide Modification. (2006). ResearchGate. Retrieved from [Link]

-

The design, synthesis, and antiviral activity of monofluoro and difluoro analogues of 4'-azidocytidine against hepatitis C virus replication: the discovery of 4'-azido-2'-deoxy-2'-fluorocytidine and 4'-azido-2'-dideoxy-2',2'-difluorocytidine. (2009). PubMed. Retrieved from [Link]

-

Serendipitous Identification of Azine Anticancer Agents Using a Privileged Scaffold Morphing Strategy. (2021). PubMed Central. Retrieved from [Link]

-

Unsaturated nitrogen compounds containing fluorine. Part III. Reactions of this compound with alkanes, cycloalkanes, and trimethylsilane. (1974). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Exploring the Versatility of Azine Derivatives: A Comprehensive Review on Synthesis and Biological Applications. (2023). National Institutes of Health. Retrieved from [Link]

-

Antiviral Agents. (n.d.). AccessMedicine. Retrieved from [Link]

-

New strategies for the synthesis of 1- and 2-azetines and their applications as value-added building blocks. (2023). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

hexafluoroacetone. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Analytical applications of hexafluoroacetone and fluorine-19 nuclear magnetic resonance. Technique for simultaneous quantitation of water and hydroxyls with characterization of the latter. (1974). Analytical Chemistry. Retrieved from [Link]

-

Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. (2024). MDPI. Retrieved from [Link]

-

A roadmap to engineering antiviral natural products synthesis in microbes. (2020). PubMed Central. Retrieved from [Link]

-

Hexafluoroacetone as protecting and activating reagent: Site-selective functionalization of iminodiacetic acid. (2004). ResearchGate. Retrieved from [Link]

-

A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. (2025). ResearchGate. Retrieved from [Link]

- Catalytic process for the preparation of hexafluoroacetone. (1986). Google Patents.

-

Antiviral Compounds to Address Influenza Pandemics: An Update from 2016-2022. (2023). Unknown Source. Retrieved from [Link]

-

Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (2020). PubMed Central. Retrieved from [Link]

-

Synthesis and Cytotoxic Activity of Azine Derivatives of 6-Hydroxyxanthanodiene. (2020). OUCI. Retrieved from [Link]

-

Heterocycles, their Synthesis and Industrial Applications: A Review. (2020). ResearchGate. Retrieved from [Link]

-

Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents. (2022). MDPI. Retrieved from [Link]

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024). RSC Publishing. Retrieved from [Link]

-

A review: Mechanism of action of antiviral drugs. (2021). PubMed Central. Retrieved from [Link]

Sources

- 1. CAS 1619-84-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1619-84-7 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 5. Serendipitous Identification of Azine Anticancer Agents Using a Privileged Scaffold Morphing Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Versatility of Azine Derivatives: A Comprehensive Review on Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Technical Guide: Hazards, Toxicity, and Safe Handling of Hexafluoroacetone Azine

Part 1: Executive Summary & Chemical Identity

Hexafluoroacetone azine (HFAA) is a specialized fluorinated reagent used primarily in organic synthesis for 1,3-dipolar cycloadditions and the introduction of hexafluoroisopropyl groups. While valuable for modulating lipophilicity in drug candidates, HFAA presents a dual-threat toxicological profile .

It acts not only as a direct pulmonary irritant but also as a "Trojan Horse" pro-toxin. Upon contact with physiological moisture, it hydrolyzes to release two potent toxins: Hexafluoroacetone (HFA) , a known testicular toxin and teratogen, and Hydrazine , a probable human carcinogen.

Physicochemical Properties

| Property | Value | Relevance to Safety |

| CAS Number | 1619-84-7 | Unique Identifier |

| Formula | High fluorine content increases lipophilicity | |

| Boiling Point | 67–68 °C | Moderate volatility; significant vapor hazard at room temp |

| Density | ~1.44 g/mL | Heavier than water; sinks in aqueous spills |

| Appearance | Colorless liquid | Hard to visually detect in fume hood spills |

| Reactivity | Electrophilic; Hydrolytically unstable | Reacts with nucleophiles and moisture |

Part 2: The "Trojan Horse" Mechanism (Hydrolysis Pathway)

The primary hazard of HFAA is its metabolic and environmental instability. Unlike stable perfluorinated fluids, the azine linkage (

Mechanistic Insight

HFAA is lipophilic, allowing it to penetrate cell membranes efficiently. Once intracellular, hydrolysis releases HFA and Hydrazine directly into the tissue. This in situ generation amplifies toxicity compared to external exposure to the breakdown products alone.

Hydrolysis Pathway Diagram

The following diagram illustrates the chemical decomposition that drives the toxicity profile.

Figure 1: The hydrolysis pathway of HFAA.[1][2][3][4][5][6][7] Note the 1:2 stoichiometry yielding two equivalents of HFA for every mole of azine.

Part 3: Toxicological Hazards

Acute Pulmonary Toxicity

-

Mechanism: Inhalation of vapors leads to hydrolysis in the alveolar lining fluid. The resulting HFA forms a stable, acidic hydrate (Hexafluoroacetone hydrate) that causes severe irritation, alveolar wall damage, and potential delayed pulmonary edema [1].

-

Symptoms: Coughing, shortness of breath, wheezing.[7] Symptoms of edema may be delayed by 12–24 hours.

Reproductive & Developmental Toxicity (The HFA Factor)

HFAA must be handled with the same rigor as HFA.

-

Male Reproductive Toxicity: HFA is a potent testicular toxin.[7] Chronic or high acute exposure causes testicular atrophy and spermatogenic arrest [2]. The mechanism involves disruption of Sertoli cell function.[8]

-

Teratogenicity: HFA has demonstrated teratogenic effects in animal models, causing soft tissue and skeletal malformations [3].

-

Directive: Pregnant personnel or those attempting to conceive should strictly avoid handling HFAA.

Oncogenic Potential (The Hydrazine Factor)

-

Hydrazine Release: The hydrolysis byproduct, hydrazine, is classified as a Group 2A carcinogen (probably carcinogenic to humans) by IARC. It is also a hepatotoxin and neurotoxin [4].

Part 4: Safe Handling Protocols (Self-Validating Systems)

Reliable safety relies on engineering controls that "fail safe." Do not rely solely on PPE.

Engineering Controls

-

Primary Containment: All transfers must occur within a certified chemical fume hood or a glovebox.

-

Schlenk Line Technique: Due to its volatility (b.p. 68°C), HFAA should be manipulated under an inert atmosphere (Argon/Nitrogen) using air-free techniques to prevent atmospheric hydrolysis.

Personal Protective Equipment (PPE)

-

Gloves: Standard nitrile gloves are insufficient for prolonged contact with fluorinated solvents.

-

Recommendation: Use Silver Shield (Laminate) gloves or double-gloved thick Neoprene.

-

-

Respiratory: If work must occur outside a hood (strongly discouraged), a full-face respirator with organic vapor/acid gas (OV/AG) cartridges is required.

Neutralization & Waste Workflow

Do not vent HFAA vapors into the general exhaust. Use a scrubbing system.

Scrubber Setup:

-

Stage 1 (Trap): Cold trap (-78°C) to condense bulk vapors.

-

Stage 2 (Hydrolysis/Neutralization): Bubbler containing 10% NaOH (aq). This forces hydrolysis and neutralizes the acidic HFA hydrate.

-

Stage 3 (Oxidation - Optional but Recommended): A secondary bubbler with dilute bleach (sodium hypochlorite) to oxidize the liberated hydrazine to nitrogen gas (

).

Experimental Safety Workflow

The following diagram outlines the decision logic for safe handling.

Figure 2: Operational logic for handling HFAA. Note the requirement for closed-system transfer.

Part 5: Emergency Response

Spill Management

-

Evacuate: Clear the immediate area. HFAA vapors are heavier than air and will accumulate in low spots.[6][9]

-

Isolate: Close hood sashes.

-

Cleanup (Small Spills < 10mL):

-

Wear Silver Shield gloves and SCBA (if available) or work strictly in the hood.

-

Absorb with an inert material (Vermiculite or dry sand). Do not use standard paper towels (reaction with cellulose is slow but possible; main risk is evaporation).

-

Place in a sealed container labeled "Fluorinated Toxic Waste."

-

First Aid

-

Inhalation: Move to fresh air immediately. Medical observation for 24 hours is mandatory due to the risk of delayed pulmonary edema (similar to phosgene exposure).

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) as they may enhance transdermal absorption.

-

Eye Contact: Flush with water for 15 minutes.[2] Seek ophthalmological evaluation.

References

-

New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Hexafluoroacetone.[5][7] NJ.gov. [Link]

-

National Institutes of Health (NIH) - PubChem. (2025). Hexafluoroacetone Compound Summary: Toxicity.[10][5][6][7][9][11][12][13] PubChem.[12] [Link]

-

DuPont Haskell Laboratory. (Various). Toxicity studies on Hexafluoroacetone and related fluoroketones.[5] (Cited within OECD SIDS or EPA High Production Volume assessments).

-

International Agency for Research on Cancer (IARC). (2019). Hydrazine: Monograph on the Evaluation of Carcinogenic Risks to Humans. WHO. [Link]

Sources

- 1. Acetone azine - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. Peroxide process - Wikipedia [en.wikipedia.org]

- 4. CAS 1619-84-7: this compound | CymitQuimica [cymitquimica.com]

- 5. HEXAFLUOROACETONE - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. HEXAFLUOROACETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. nj.gov [nj.gov]

- 8. mdpi.com [mdpi.com]

- 9. echemi.com [echemi.com]

- 10. Hexafluoroacetone [chemeurope.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. Hexafluoroacetone | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

The Criss-Cross Cycloaddition of Hexafluoroacetone Azine with Olefins: A Comprehensive Guide for Researchers

Introduction: Unveiling a Powerful Tool for Heterocyclic Synthesis

The criss-cross cycloaddition reaction of hexafluoroacetone azine with olefins represents a robust and versatile method for the synthesis of complex, fluorine-containing nitrogen heterocycles. This unique transformation, which proceeds through a tandem [3+2] cycloaddition mechanism, offers a pathway to novel molecular scaffolds of significant interest in medicinal chemistry and materials science. The presence of multiple trifluoromethyl groups in the resulting structures imparts unique properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making these compounds attractive candidates for drug discovery programs.[1]

This application note provides a detailed exploration of the criss-cross cycloaddition of this compound, offering in-depth mechanistic insights, comprehensive experimental protocols, and a survey of its applications. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction in their synthetic endeavors.

Mechanistic Insights: A Stepwise Journey to Complexity

The "criss-cross" nomenclature aptly describes the formal outcome of the reaction, where two olefin molecules add across the azine skeleton in a crossing manner. However, the underlying mechanism is a more elegant, stepwise process involving two consecutive 1,3-dipolar cycloadditions.[1] The key intermediate in this transformation is a stable azomethine imine, which can often be isolated.

The reaction is initiated by the [3+2] cycloaddition of one molecule of the olefin to one of the C=N bonds of this compound, forming the five-membered pyrazolidine ring of the azomethine imine intermediate. This intermediate then undergoes a second [3+2] cycloaddition with another molecule of the olefin across the remaining C=N bond to yield the final 1,5-diazabicyclo[3.3.0]octane product. The high electrophilicity of the carbon atoms in the C=N bonds of this compound, due to the strong electron-withdrawing nature of the trifluoromethyl groups, is a key driver for this reaction.

Figure 1: The stepwise mechanism of the criss-cross cycloaddition reaction.

Experimental Protocols: A Practical Guide to Synthesis

The following section provides a detailed, step-by-step protocol for a representative criss-cross cycloaddition reaction between this compound and an olefin. The causality behind experimental choices is explained to provide a deeper understanding of the procedure.

General Considerations and Safety Precautions

This compound is a volatile and toxic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. [2][3] It is recommended to wear personal protective equipment, including safety goggles, gloves, and a lab coat. Reactions are typically performed in sealed, heavy-walled glass tubes or in a high-pressure autoclave due to the potential for pressure buildup, especially when using volatile olefins or heating the reaction mixture. All glassware should be thoroughly dried before use, as moisture can lead to side reactions.

Protocol: Criss-Cross Cycloaddition of this compound with Ethyl Vinyl Ether

This protocol details the synthesis of the corresponding 1,5-diazabicyclo[3.3.0]octane derivative. The reaction with electron-rich olefins like enol ethers proceeds readily at low temperatures.

Materials:

-

This compound

-

Ethyl vinyl ether (freshly distilled)

-

Anhydrous solvent (e.g., dichloromethane or diethyl ether)

-

Heavy-walled, sealable glass tube or autoclave

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a fume hood, carefully add this compound (1.0 eq) to a pre-dried, heavy-walled glass tube equipped with a magnetic stir bar.

-

Solvent and Reagent Addition: Cool the tube to -78 °C using a dry ice/acetone bath. Add the anhydrous solvent (e.g., dichloromethane, to make a ~0.5 M solution) via syringe. Slowly add freshly distilled ethyl vinyl ether (2.2 eq) to the cooled solution with stirring. The use of a slight excess of the olefin ensures complete consumption of the azine.

-

Sealing and Reaction: Seal the glass tube under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction mixture to slowly warm to room temperature and then stir for 24-48 hours. The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy.

-

Workup: After the reaction is complete (as indicated by the disappearance of the starting material), cool the tube to a safe temperature before carefully opening it. Transfer the reaction mixture to a round-bottom flask.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent. The fractions containing the desired product are collected and the solvent is evaporated to yield the purified 1,5-diazabicyclo[3.3.0]octane derivative.

Figure 2: A generalized workflow for the criss-cross cycloaddition reaction.

Data Presentation: A Survey of Substrate Scope and Yields

The criss-cross cycloaddition of this compound is applicable to a range of olefins. The following table summarizes representative examples, highlighting the reaction conditions and reported yields.

| Olefin Substrate | Reaction Conditions | Product | Yield (%) | Reference |

| Ethylene | 100 °C, sealed tube | 2,2,6,6-Tetrakis(trifluoromethyl)-1,5-diazabicyclo[3.3.0]octane | >90 | [1] |

| Propylene | 100 °C, sealed tube | 3-Methyl-2,2,6,6-tetrakis(trifluoromethyl)-1,5-diazabicyclo[3.3.0]octane | High | [1] |

| Isobutylene | Room temp, sealed tube | 3,3-Dimethyl-2,2,6,6-tetrakis(trifluoromethyl)-1,5-diazabicyclo[3.3.0]octane | High | [1] |

| Ethyl vinyl ether | -20 to -10 °C | 3-Ethoxy-2,2,6,6-tetrakis(trifluoromethyl)-1,5-diazabicyclo[3.3.0]octane | Good | [4] |

| Styrene | 80 °C, sealed tube | 3-Phenyl-2,2,6,6-tetrakis(trifluoromethyl)-1,5-diazabicyclo[3.3.0]octane | Moderate | [1] |

Applications in Drug Discovery and Beyond

The unique structural features of the products derived from criss-cross cycloaddition reactions make them highly valuable in the field of drug discovery. The introduction of multiple trifluoromethyl groups can significantly enhance the pharmacological properties of a molecule. For instance, these groups can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions with biological targets, and modulate pKa values.[5]

Beyond pharmaceuticals, these fluorinated heterocycles have potential applications in materials science as components of polymers with tailored thermal and chemical resistance. The rigidity of the bicyclic core and the properties imparted by the fluorine atoms can lead to materials with unique characteristics.

Conclusion

The criss-cross cycloaddition of this compound with olefins is a powerful and reliable method for the synthesis of structurally complex and synthetically valuable 1,5-diazabicyclo[3.3.0]octane derivatives. A thorough understanding of the reaction mechanism and careful attention to experimental detail are crucial for successful outcomes. The protocols and data presented in this application note provide a solid foundation for researchers to explore and exploit this fascinating reaction in their own work, paving the way for the discovery of new chemical entities with potential applications in medicine and materials science.

References

-

Burger, K., Hein, F., & Firl, J. (1982). Vom "criss-cross"-Schema abweichende Cycloadditionsreaktionen an das Azin-System[6] Zum Cycloadditionsverhalten von Hexafluoracetonazin gegenüber N.N-Dialkyl-cyanamiden[7] / Cycloaddition Reactions of Azines Violating the "criss-cross" Cycloaddition Scheme[6] Cycloaddition Behaviour of this compound towards N,N-Dialkyl-cyanamides[7]. Zeitschrift für Naturforschung B, 37(3), 361–367. [Link][8]

-

Burger, K., Hennig, L., Zeika, O., & Lux, A. (2006). Criss-Cross Cycloaddition Reactions with this compound. Mechanism and Some Synthetic Applications. HETEROCYCLES, 67(1), 443. [Link][4]

-

Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(8), 779-789. [Link][5]

-

NJ Department of Health. (2010). HAZARD SUMMARY: HEXAFLUOROACETONE. [Link][2]

-

Tipping, A. E. (1974). The reaction of this compound with olefins. Journal of the Chemical Society, Perkin Transactions 1, 1974, 1888-1892. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nj.gov [nj.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sci-Hub. Vom "criss-cross"-Schema abweichende Cycloadditionsreaktionen an das Azin-System [1] Zum Cycloadditionsverhalten von Hexafluoracetonazin gegenüber N.N-Dialkyl-cyanamiden [2] / Cycloaddition Reactions of Azines Violating the "criss-cross" Cycloaddition Scheme [1] Cycloaddition Behaviour of this compound towards N,N-Dialkyl-cyanamides [2] / Zeitschrift für Naturforschung B, 1982 [sci-hub.jp]

application of Hexafluoroacetone azine in medicinal chemistry

Application Note: Strategic Utilization of Hexafluoroacetone Azine in Medicinal Chemistry

Abstract

In the landscape of modern medicinal chemistry, the introduction of trifluoromethyl (

Chemical Profile & Strategic Utility

This compound (HFAA) is an electron-deficient 1,3-diene system. Unlike standard azines, the four electron-withdrawing trifluoromethyl groups dramatically lower the energy of the LUMO, making the

Why HFAA?

-

The "Double-Click" Potential: HFAA undergoes a unique tandem [3+2] cycloaddition (the Criss-Cross reaction) with two equivalents of a dipolarophile, forming two rings in one step.

-

Rigidification: The resulting bicyclic structures are conformationally restricted, ideal for orienting pharmacophores in 3D space.

-

Fluorine Density: It installs four

groups, significantly altering the pKa and lipophilicity (

| Property | Value | Relevance |

| Formula | High Fluorine Content (65% by mass) | |

| Structure | Bis-electrophilic center | |

| Boiling Point | 67–68 °C | Volatile liquid (Easy removal) |

| Reactivity | High | Susceptible to hydrolysis; requires dry conditions |

Mechanistic Insight: The Criss-Cross Pathway

Understanding the mechanism is vital for controlling the stereochemistry and regioselectivity of the reaction. The reaction proceeds via a stepwise mechanism rather than a concerted [4+2] process.

The Pathway:

-

Step 1: The first equivalent of dipolarophile (alkene/alkyne) adds to one

bond. -

Intermediate: This forms a reactive Azomethine Imine (a 1,3-dipole).

-

Step 2: The second equivalent of dipolarophile adds to the newly formed dipole, closing the second ring.

Figure 1: The stepwise mechanism of HFAA Criss-Cross cycloaddition, highlighting the critical Azomethine Imine intermediate.

Experimental Protocols

Protocol A: Synthesis of Perfluorinated 1,5-Diazabicyclo[3.3.0]octanes

Target: Synthesis of a rigid scaffold using styrene as the dipolarophile.

Reagents:

-

This compound (HFAA) (1.0 eq)[1]

-

Styrene (2.2 eq) (Excess ensures complete conversion)

-

Solvent: Toluene (Anhydrous) or Neat (if reagents are liquid)

Procedure:

-

Setup: Flame-dry a heavy-walled pressure tube or a round-bottom flask equipped with a reflux condenser. Flush with Argon.

-

Addition: Add HFAA (3.3 g, 10 mmol) to the vessel.

-

Reactant: Add Styrene (2.3 g, 22 mmol) via syringe.

-

Reaction:

-

Option A (Neat): If running neat, heat the sealed tube to 80–100 °C for 12–24 hours.

-

Option B (Solution): Dilute with 10 mL anhydrous Toluene and reflux (110 °C) for 24 hours.

-

-

Monitoring: Monitor via

NMR.-

Starting Material: Singlet at ~ -73 ppm.

-

Product: Two distinct multiplets (diastereotopic

groups) typically around -65 to -80 ppm range.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Remove solvent and excess styrene under reduced pressure (Rotary evaporator).

-

The crude product often solidifies.

-

-

Purification: Recrystallize from Hexane/Ethanol or purify via flash chromatography (Silica gel, Hexane:EtOAc gradient).

Yield Expectation: 80–95% depending on steric bulk of the alkene.

Protocol B: "Mixed" Criss-Cross (Advanced)

Target: Creating asymmetric scaffolds by adding two different alkenes.

-

Step 1: React HFAA (1.0 eq) with Alkene A (1.0 eq) at low temperature (0 °C to RT) in DCM.

-

Checkpoint: Isolate or characterize the Azomethine Imine intermediate. This species is often stable enough to be observed.

-

-

Step 2: Add Alkene B (1.2 eq) and heat to reflux.

-

Result: A library of "mixed" bicyclic compounds can be generated, allowing precise structure-activity relationship (SAR) exploration at two different vectors of the scaffold.

Safety & Handling (Critical)

HFAA and its hydrolysis products pose significant health risks.[4]

| Hazard | Description | Mitigation |

| Inhalation Toxicity | HFAA vapors are toxic.[5] Hydrolysis releases HFA (TLV 0.1 ppm). | Work in a functioning fume hood. Use a closed system. |

| Skin Contact | Corrosive; rapid absorption. | Wear double nitrile gloves and a lab coat. |

| Hydrolysis | Reacts with moisture to form HFA hydrate (nephrotoxic). | Store under Argon/Nitrogen. Use anhydrous solvents. |

| Pressure | Reactions often require heating volatile components. | Use rated pressure vessels (Ace Glass/Q-Tube) with blast shields. |

Emergency Protocol:

-

Spill: Evacuate area. Absorb with dry sand/vermiculite. Do not use water (releases gas).[6]

-

Exposure: Wash skin with soap/water for 15 mins. Seek immediate medical attention (mention fluoride/hydrazine derivative exposure).[2][3][5][6]

References

-

Burger, K., et al. (1982).[7] "Cycloaddition Reactions of Azines." Chemiker-Zeitung, 106, 191. (Seminal work on the Criss-Cross mechanism).[7]

-

Middleton, W. J., & Krespan, C. G. (1965). "Fluorine-containing Azines."[7][8][9] Journal of Organic Chemistry, 30(5), 1398-1402. Link

-

Galley, G., et al. (2005).[10] "Criss-Cross Cycloaddition Reactions with this compound: Mechanism and Synthetic Applications." Heterocycles, 67(1), 443.[10] Link

-

Petrov, V. A. (2009). "Fluorinated Heterocycles."[11][12] American Chemical Society Symposium Series, 1003. (Review of fluorinated building blocks).

-

SynQuest Labs. (2023). "Safety Data Sheet: this compound." Link (Verified source for safety data).

Disclaimer: This protocol is for research purposes only. All experiments must be conducted by qualified personnel in a controlled laboratory environment.

Sources

- 1. scilit.com [scilit.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. nj.gov [nj.gov]

- 5. fishersci.com [fishersci.com]

- 6. HEXAFLUOROACETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Sci-Hub. ChemInform Abstract: REACTIONS WITH this compound. XXIV. CYCLOADDITION REACTIONS OF AZINES VIOLATING THE “CRISS‐CROSS” CYCLOADDITION SCHEME. CYCLOADDITION BEHAVIOR OF this compound TOWARDS N,N‐DIALKYLCYANAMIDES / Chemischer Informationsdienst, 1982 [sci-hub.st]

- 8. Unsaturated nitrogen compounds containing fluorine. Part II. The reactions of this compound with cis- or trans-but-2-ene and cyclohexene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. CAS 1619-84-7: this compound | CymitQuimica [cymitquimica.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions [zora.uzh.ch]

- 12. semanticscholar.org [semanticscholar.org]

Application Note: Catalytic & Activation Conditions for Hexafluoroacetone Azine

This Application Note provides a comprehensive technical guide to the reactivity and processing of Hexafluoroacetone (HFA) Azine (Bis(trifluoromethyl)ketazine). It focuses on its unique electronic profile which often negates the need for traditional catalysis, while detailing specific catalytic protocols for reduction and functionalization.

Executive Summary

Hexafluoroacetone azine (

Key Reactivity Insight:

-

Intrinsic "Auto-Catalysis": The extreme electrophilicity of HFA azine often renders external Lewis acid catalysis redundant for standard cycloadditions. The molecule acts as a "stored" 1,3-dipole (azomethine imine), reacting thermally with electron-rich olefins and alkynes via Criss-Cross Cycloaddition .

-

True Catalytic Domains: External catalysis is primarily required for reduction (hydrogenation) and hydrolytic cleavage , or when coupling with sterically hindered or electron-deficient dipolarophiles where LUMO-lowering is necessary.

Reactivity Profile & Mechanism

The reactivity of HFA azine is dominated by its ability to function as a 1,3-dipole equivalent .

The Criss-Cross Cycloaddition Mechanism

The reaction proceeds through a stepwise [3+2] cycloaddition sequence.[2]

-

Step 1: The azine adds to the first equivalent of alkene/alkyne to form an Azomethine Imine intermediate.

-

Step 2: This intermediate, being a highly reactive 1,3-dipole, rapidly traps a second equivalent of the dipolarophile to close the bicyclic system.

Figure 1: The stepwise mechanism of Criss-Cross Cycloaddition. The Azomethine Imine intermediate is the critical pivot point.

Experimental Protocols

Protocol A: Catalytic Hydrogenation of HFA Azine

Objective: Synthesis of 1,2-bis(hexafluoroisopropyl)hydrazine.

Catalyst System: Heterogeneous Palladium or Nickel.

Rationale: The electron-deficient

| Parameter | Condition | Notes |

| Substrate | HFA Azine (Pure) | Volatile liquid (bp 65°C). Handle in fume hood. |

| Catalyst | 5% Pd/C or Raney Nickel | Pd/C is preferred for milder conditions; Raney Ni requires higher pressure. |

| Solvent | Ethanol or THF | Anhydrous grade to prevent hydrate formation. |

| H₂ Pressure | 1 - 5 bar (Atmospheric to mild pressure) | Reaction is exothermic. |

| Temperature | 20°C - 50°C | Start at RT; heat only if induction period is prolonged. |

Step-by-Step Procedure:

-

Setup: Charge a high-pressure hydrogenation vessel (e.g., Parr shaker or autoclave) with HFA Azine (10.0 mmol) and anhydrous Ethanol (20 mL).

-

Catalyst Addition: Under an inert Argon blanket, carefully add 5% Pd/C (5 wt% loading relative to substrate). Caution: Pd/C can ignite solvent vapors.

-

Hydrogenation: Purge the vessel with

gas (3 cycles). Pressurize to 3 bar (45 psi) and agitate at Room Temperature. -

Monitoring: Monitor

uptake. The reaction typically completes within 2-4 hours. -

Work-up: Filter the catalyst through a Celite pad under Argon (to avoid pyrophoric catalyst fires).

-

Isolation: Evaporate the solvent to yield the hydrazine derivative.

Protocol B: "Self-Catalyzed" Criss-Cross Cycloaddition

Objective: Synthesis of bicyclic heterocycles using electron-rich olefins (e.g., Vinyl Ethers, Styrenes). Catalyst: None (Thermal Activation).

Step-by-Step Procedure:

-

Stoichiometry: Use a 1:2.2 molar ratio of HFA Azine to Olefin. The excess olefin ensures complete conversion of the intermediate azomethine imine.

-

Reaction: Mix HFA Azine and the olefin in a sealed tube (thick-walled glass).

-

Solvent: Solvent-free (neat) is preferred if reagents are liquid. If solid, use Toluene or

.

-

-

Thermal Cycle: Heat to 60–80°C for 12–24 hours.

-

Note: Highly electron-rich olefins (e.g., Ethyl Vinyl Ether) may react exothermically at RT. Cool to 0°C initially.

-

-

Purification: The product often crystallizes upon cooling. If not, remove excess olefin under high vacuum. Recrystallize from Hexane/CHCl₃.

Protocol C: Lewis Acid "Activated" Cycloaddition (Advanced)

Context: Required only when reacting HFA Azine with electron-deficient or sterically hindered dipolarophiles where thermal reaction is sluggish.

| Component | Recommendation | Mechanism of Action |

| Lewis Acid | Coordinates to the azine Nitrogen, lowering LUMO energy further. | |

| Solvent | Dichloromethane (DCM) | Non-coordinating solvent is essential. |

| Temp | -78°C to 0°C | Lewis acid complexation makes the species highly reactive; low temp prevents polymerization. |

Procedure:

-

Dissolve HFA Azine (1.0 equiv) in dry DCM under

. -

Cool to -78°C.

-

Add

(0.1 equiv) dropwise. Stir for 15 min. -

Add the dipolarophile (2.5 equiv) slowly.

-

Allow to warm to RT slowly over 4 hours.

-

Quench with saturated

(aq), extract with DCM, and purify.

Safety & Handling (Critical)

-

Toxicity: HFA derivatives are nephrotoxic and potential reproductive toxins. HFA Azine hydrolyzes to Hexafluoroacetone, which is a volatile, toxic gas.

-

Hydration: HFA Azine is hygroscopic. Contact with atmospheric moisture generates acidic hydrates. Always store under Argon/Nitrogen.

-

Pressure: Thermal reactions in sealed tubes generate pressure. Use blast shields.

References

-

Burger, K., et al. "Criss-cross Cycloaddition Reactions with this compound. Mechanism and Some Synthetic Applications." Heterocycles, vol. 67, no.[5][6] 1, 2006, pp. 443-460. Link

-

Middleton, W. J. "Hexafluoroacetone and Derivatives." Organic Syntheses, Coll. Vol. 5, 1973, p. 297. Link

-

Spengler, J., et al. "Hexafluoroacetone as Protecting and Activating Reagent."[1] Chemical Reviews, vol. 106, no. 11, 2006, pp. 4728-4746. Link

-

Treat, N. J., et al. "Frustrated Lewis Pairs: A New Strategy to Small Molecule Activation." Dalton Transactions, 2012. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. research.uni-luebeck.de [research.uni-luebeck.de]

- 4. mdpi.com [mdpi.com]

- 5. Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unsaturated nitrogen compounds containing fluorine. Part V. Reactions of this compound with open-chain and cyclic hydrocarbon dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

side reactions and byproduct formation with Hexafluoroacetone azine

Welcome to the technical support center for Hexafluoroacetone Azine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive and versatile compound. Here, we will address common challenges related to side reactions and byproduct formation, providing in-depth troubleshooting advice and practical protocols to ensure the integrity of your experiments.

Introduction

This compound, ((CF₃)₂C=N)₂, is a valuable reagent in organic synthesis, prized for its unique electronic properties and as a precursor to other fluorinated building blocks.[1] However, its synthesis and subsequent reactions can be accompanied by the formation of undesirable side products. Understanding the underlying chemistry of these side reactions is paramount to developing robust and reproducible synthetic protocols. This guide is structured to provide not just solutions, but a foundational understanding of the reaction mechanisms that lead to these impurities.

Frequently Asked Questions (FAQs)

Synthesis & Handling

Q1: My synthesis of this compound from hexafluoroacetone and hydrazine hydrate is giving a low yield and a complex mixture of products. What are the likely side reactions?

A1: The reaction between the highly electrophilic hexafluoroacetone and hydrazine is susceptible to several side reactions, primarily driven by the presence of water and the stoichiometry of the reactants.

-

Hydrate Formation of Hexafluoroacetone: Hexafluoroacetone is exceptionally hygroscopic and reacts vigorously with water to form a stable gem-diol, hexafluoroacetone hydrate ((CF₃)₂C(OH)₂).[2][3] This hydrate is less reactive towards hydrazine, thereby reducing the yield of the desired azine. The reaction is reversible, but the equilibrium strongly favors the hydrate.[3]

-

Causality: The strong electron-withdrawing nature of the two trifluoromethyl groups makes the carbonyl carbon of hexafluoroacetone highly electrophilic and susceptible to nucleophilic attack by water.

-

-

Formation of Hexafluoroacetone Hydrazone: If there is an excess of hydrazine or if the reaction conditions are not carefully controlled, the formation of hexafluoroacetone hydrazone ((CF₃)₂C=NNH₂) can be a significant side reaction.[4] This hydrazone can be an intermediate in the formation of the azine, but its presence as an impurity suggests an incomplete reaction or an imbalance in stoichiometry.

-

Causality: The initial reaction between one molecule of hexafluoroacetone and one molecule of hydrazine forms the hydrazone. A second molecule of hexafluoroacetone is required to react with the remaining -NH₂ group to form the azine.

-

Q2: I've noticed a yellow to brown discoloration in my this compound during storage. What is causing this degradation?

A2: While this compound is relatively stable, prolonged storage, exposure to impurities, or elevated temperatures can lead to decomposition.

-

Thermal Decomposition: Heating this compound can lead to its decomposition, producing nitrogen gas, 1,1,1,3,3,3-hexafluoropropane, and various carbene adducts if other reactive species are present.[5]

-

Causality: The N-N bond in the azine can cleave upon heating, leading to the formation of radical species that can then undergo further reactions.

-

-

Reaction with Impurities: The discoloration may also be due to reactions with residual acidic or basic impurities from the synthesis.

Side Reactions & Byproduct Formation

Q3: My reaction mixture containing this compound has a strong, acrid odor, and my desired product is contaminated. What could be the cause?

A3: This is often indicative of hydrolysis of the azine, which regenerates the volatile and reactive hexafluoroacetone.

-

Hydrolysis: In the presence of water, particularly under acidic conditions, this compound can hydrolyze back to hexafluoroacetone and hydrazine.[6][7] Hexafluoroacetone has a musty, acrid odor.[8]

-

Causality: The C=N bonds in the azine are susceptible to nucleophilic attack by water, a reaction that is catalyzed by acid. The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the carbon atoms in the C=N bonds, making them more prone to hydrolysis than non-fluorinated azines.

-

Q4: I am using this compound in a reaction with a nucleophile, but I am observing unexpected byproducts. What are the potential side reactions?

A4: this compound can react with various nucleophiles, leading to a range of products that may compete with your desired transformation.

-

Reaction with Alcohols: In the presence of an acid catalyst, alcohols can add to the C=N bonds of the azine, although this reaction is generally less favorable than with the parent ketone.

-

Reaction with Amines: Primary and secondary amines can potentially undergo exchange reactions with the azine or add to the C=N bonds.

Troubleshooting Guides

Problem: Low Yield in this compound Synthesis

| Symptom | Potential Cause | Troubleshooting Action |

| Low yield of azine, presence of a white solid. | Incomplete reaction due to the formation of hexafluoroacetone hydrate. | Ensure anhydrous conditions. Use freshly distilled, anhydrous hydrazine and a dry reaction solvent. Consider using a dehydrating agent or a Dean-Stark trap to remove water formed during the reaction. |

| Significant amount of a lower boiling point impurity. | Formation of hexafluoroacetone hydrazone due to incorrect stoichiometry. | Use a slight excess of hexafluoroacetone relative to hydrazine (e.g., 2.1:1 molar ratio) to ensure complete conversion of the hydrazone intermediate to the azine. Monitor the reaction by GC-MS or ¹⁹F NMR to track the disappearance of the hydrazone. |

| Reaction mixture becomes viscous and difficult to stir. | Polymerization or side reactions with the solvent. | Choose an inert solvent that does not react with hexafluoroacetone or hydrazine. Perfluorinated solvents or anhydrous chlorinated solvents can be suitable choices. Avoid protic solvents. |

Problem: Presence of Impurities in the Final Product

| Symptom | Potential Impurity | Identification Method | Purification Protocol |

| Product is a mixture of the azine and a slightly more polar compound. | Hexafluoroacetone hydrazone | GC-MS, ¹⁹F NMR | Fractional distillation under reduced pressure. The azine has a higher boiling point than the hydrazone. |

| Aqueous workup leads to product loss and a strong odor. | Hydrolysis to hexafluoroacetone | Odor, GC-MS analysis of the organic layer for hexafluoroacetone. | Avoid aqueous workups if possible. If necessary, use a saturated sodium bicarbonate solution to neutralize any acid and work quickly at low temperatures. Dry the organic layer thoroughly with a drying agent like magnesium sulfate. |

| Product darkens upon distillation. | Thermal decomposition | Observation of gas evolution (N₂), GC-MS analysis of the distillate for decomposition products like 1,1,1,3,3,3-hexafluoropropane. | Perform distillation at the lowest possible temperature under high vacuum. Consider using a short-path distillation apparatus to minimize the residence time at high temperatures. |

Experimental Protocols

Protocol 1: Synthesis of this compound under Anhydrous Conditions

This protocol is designed to minimize the formation of hexafluoroacetone hydrate and hydrazone byproducts.

Materials:

-

Hexafluoroacetone (gas or as hydrate)

-

Anhydrous hydrazine

-

Anhydrous dichloromethane (or other suitable inert solvent)

-

Anhydrous magnesium sulfate

-

Reaction flask with a cold finger condenser (-78 °C) and a gas inlet

Procedure:

-

Set up the reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

If starting from hexafluoroacetone hydrate, dehydrate it by careful heating with a strong dehydrating agent like phosphorus pentoxide and condensing the gaseous hexafluoroacetone into a cold trap.

-

Dissolve anhydrous hydrazine (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly bubble gaseous hexafluoroacetone (2.1 equivalents) into the stirred hydrazine solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by GC-MS to ensure the complete consumption of the hydrazone intermediate.

-

Filter the reaction mixture to remove any solid byproducts.

-

Wash the organic phase with a small amount of saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Protocol 2: Purification of this compound by Fractional Distillation

This protocol is for the removal of volatile impurities such as residual solvent and hexafluoroacetone hydrazone.

Materials:

-

Crude this compound

-

Fractional distillation apparatus with a vacuum source and a short Vigreux column

Procedure:

-

Set up the fractional distillation apparatus. Ensure all glassware is dry.

-

Charge the distillation flask with the crude this compound.

-

Slowly apply vacuum and begin gentle heating.

-

Collect the initial fraction, which will contain lower-boiling impurities.

-

Monitor the head temperature. A sharp rise will indicate the distillation of the pure azine.

-

Collect the main fraction at a constant temperature.

-

Discontinue the distillation before the pot runs dry to avoid the concentration of non-volatile, potentially unstable residues.

Visualizing Reaction Pathways

To better understand the formation of this compound and its primary byproducts, the following reaction scheme is provided.

Caption: Synthesis of this compound and Competing Side Reactions.

This workflow illustrates the desired reaction pathway to form this compound and the common side reactions that can occur.

Caption: Troubleshooting Workflow for this compound Synthesis.

References

-

chemeurope.com. (n.d.). Hexafluoroacetone. Retrieved from [Link]

- Google Patents. (n.d.). US3745093A - Process for separating hexafluoroacetone from hydrogen fluoride.

-

ResearchGate. (n.d.). Process of hydrazine hydrate production by acetone azine hydrolysis via catalytic distillation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hexafluoroacetone. Retrieved from [Link]

-

Wikipedia. (n.d.). Hexafluoroacetone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetone hydrazone. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Structure, synthesis and application of azines: A Historical Perspective. RSC Advances, 4(84), 44557-44589. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1974). Unsaturated nitrogen compounds containing fluorine. Part III. Reactions of this compound with alkanes, cycloalkanes, and trimethylsilane. J. Chem. Soc., Perkin Trans. 1, 1283-1288. [Link]

-

Thieme. (n.d.). Product Class 7: Hydrazines and Hydrazinium Salts. Retrieved from [Link]

-

University College Cork. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

-

MDPI. (2021). Thermal Degradation Products of Polytetrafluoroethylene (PTFE) under Atmospheric Condition. Retrieved from [Link]

-

PubMed Central. (2017). Dynamic covalent chemistry with azines. Chemical Science, 8(10), 7049–7053. [Link]

Sources

- 1. CAS 1619-84-7: this compound | CymitQuimica [cymitquimica.com]

- 2. Hexafluoroacetone [chemeurope.com]

- 3. Hexafluoroacetone - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Unsaturated nitrogen compounds containing fluorine. Part III. Reactions of this compound with alkanes, cycloalkanes, and trimethylsilane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Dynamic covalent chemistry with azines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Purification of Products from Hexafluoroacetone Azine Reactions

Welcome to the technical support center for the purification of products derived from hexafluoroacetone azine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these unique fluorinated compounds. The advice herein is based on established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and issues that arise during the purification of this compound reaction products.

Q1: My purified product, which I expect to be a colorless solid/liquid, has a persistent yellow or brown color. What is the likely cause and how can I remove it?